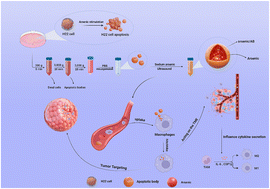Macrophage-hitchhiked arsenic/AB bionic preparations for liver cancer†
Biomaterials Science Pub Date: 2023-11-08 DOI: 10.1039/D3BM01311A
Abstract
Macrophage-hitchhiked arsenic/AB bionic preparations were developed to improve the therapeutic effect on liver cancer by means of the tumor-targeting ability of macrophages in vivo. In vitro and in vivo cellular uptake assays demonstrated that arsenic/AB, with negatively charged particles of around 100–200 nm size, could hitchhike to macrophages. Dissolution experiments of arsenic/AB showed that arsenic/AB could delay the release of arsenic and ensure the safety of macrophages during its transport. Histological examination confirmed the safety of the preparations for major organs. In vivo distribution experiment showed that the arsenic/AB bionic preparations could rapidly accumulate in tumors, and in vivo treatment experiment showed a significant tumor inhibition of arsenic/AB. The therapeutic mechanism of liver cancer might be that the arsenic/AB bionic preparations could inhibit tumor growth by reducing inflammatory response and inhibiting CSF1 secretion to block CSF1R activation to induce more differentiation of tumor-associated macrophages (TAMs) towards the anti-tumor M1 phenotype. Therefore, we concluded that the arsenic/AB bionic preparations could improve the distribution of arsenic in vivo by hitchhiking on macrophages as well as make it have tumor targeting and deep penetration abilities, thus increasing the therapeutic effect of arsenic on liver cancer with reduced side effects.


Recommended Literature
- [1] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [2] Comparison between direct current and radiofrequency glow discharge mass spectrometry for the analysis of oxide-based samples
- [3] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [4] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†
- [5] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [6] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [7] Response of CPO-27-Ni towards CO, N2 and C2H4
- [8] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [9] Contents
- [10] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 19396-73-7









